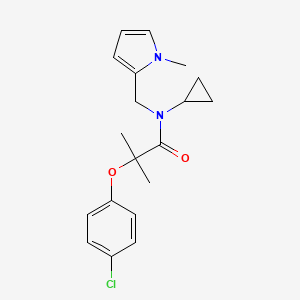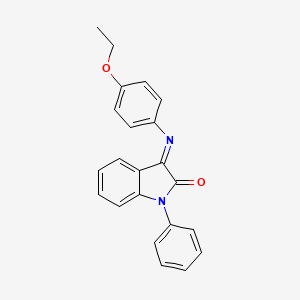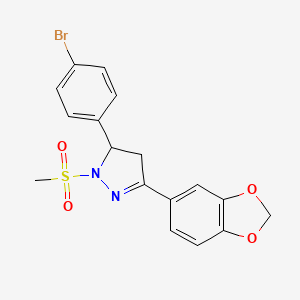
Britannilactone
Overview
Description
Mechanism of Action
Britannilactone: A Comprehensive Review of Its Mechanism of Action
This compound is a sesquiterpene lactone isolated from the Asteraceae family, specifically from the dried flower of Inula britannica L . It has been recognized for its potent bioactivity against bacteria, fungi, and human cancer cell lines . This article aims to provide a comprehensive review of the mechanism of action of this compound.
Target of Action
This compound primarily targets the inducible nitric oxide synthase (iNOS) pathway . iNOS is an enzyme that plays a crucial role in the production of nitric oxide, a molecule involved in various physiological and pathological processes. This compound’s inhibitory effect on iNOS has been demonstrated in various studies .
Mode of Action
This compound interacts with its targets by inducing apoptosis, a type of programmed cell death . It has been shown to significantly reduce melanin production in a dose-dependent manner . The compound’s ability to induce apoptosis has been confirmed through various assays, including Annexin V/propidium iodide (PI) staining, Hoechst 33258 staining, and caspase-3/9 activity assay .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to decrease the expression of Bcl-2, a protein that prevents apoptosis, while increasing the expression of Bax, a protein that promotes apoptosis . These changes were positively correlated with elevated expression of p53, a tumor suppressor protein . Additionally, this compound increases reactive oxygen species (ROS) generation, which triggers the loss of mitochondrial transmembrane potential and the subsequent release of cytochrome c from mitochondria into the cytosol .
Pharmacokinetics
This compound is a β-lactone, a class of compounds known for their strained rings that are useful organic synthons and pharmaceutical warheads .
Result of Action
The result of this compound’s action at the molecular and cellular level is the inhibition of cell growth and the induction of apoptosis in cancer cells . This has been observed in various cancer cell lines, including MCF-7 and MDA-MB-468 human breast cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is worth noting that the production of β-lactone natural products like this compound has been largely restricted to chemical synthesis due to gaps in biochemical knowledge about β-lactone biosynthesis .
Biochemical Analysis
Biochemical Properties
Britannilactone interacts with various enzymes and proteins in biochemical reactions . It has been found to induce apoptosis in cancer cells, which is a key biochemical reaction .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the growth of MCF-7 and MDA-MB-468 breast cancer cells . It influences cell function by inducing apoptosis, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It triggers the mitochondrion-mediated apoptosis pathway through an increased ratio of Bax/Bcl-2, leading to the loss of mitochondrial membrane potential (ΔΨm), releasing of cytochrome c from mitochondria, and sequential activation of caspase-3 and caspase-9 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Britannilactone can be synthesized through various methods. One common approach involves the extraction of the compound from the dried flowers of Inula britannica using methanol . The process typically includes:
Extraction: The dried flowers are soaked in methanol to extract this compound.
Filtration and Concentration: The methanol extract is filtered and concentrated under reduced pressure.
Purification: The concentrated extract is purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures the high purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Britannilactone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives .
Scientific Research Applications
Britannilactone has a wide range of scientific research applications, including:
Chemistry
Synthesis of Derivatives: This compound serves as a precursor for the synthesis of various derivatives with enhanced biological activities.
Biology
Anticancer Research: Studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis through the mitochondrial signaling pathway.
Medicine
Anti-inflammatory Agent: This compound has been found to inhibit the production of nitric oxide and other inflammatory mediators, making it a potential therapeutic agent for inflammatory diseases.
Industry
Comparison with Similar Compounds
Similar Compounds
1-O-Acetylbritannilactone: This compound is a derivative of this compound and exhibits similar biological activities.
Helenalin: Another sesquiterpene lactone with potent anti-inflammatory and anticancer properties.
Gaillardin: A sesquiterpene lactone known for its anticancer activities.
Uniqueness of this compound
This compound is unique due to its specific molecular structure, which allows it to interact with various molecular targets and pathways.
Properties
IUPAC Name |
(3aS,4S,7aR)-4-hydroxy-5-[(2S)-5-hydroxypentan-2-yl]-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-8(5-4-6-16)12-9(2)7-11-13(14(12)17)10(3)15(18)19-11/h8,11,13-14,16-17H,3-7H2,1-2H3/t8-,11+,13+,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZIGQFYGXSPCO-UBVLEBKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2C(C1)OC(=O)C2=C)O)C(C)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H]([C@H]2[C@@H](C1)OC(=O)C2=C)O)[C@@H](C)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90904806 | |
| Record name | Britannilactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90904806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the primary biological activities reported for britannilactone?
A1: Research indicates that this compound exhibits anti-proliferative and skin-whitening properties. Studies have shown that it can inhibit melanin production in melanoma cells [, ] and demonstrate cytotoxicity against various cancer cell lines, including HEp2, SGC-7901, and HCT116 [].
Q2: How does this compound's structure influence its anti-proliferative activity?
A2: Studies comparing the activity of this compound with its structural analogs, such as isoalantolactone and 1-O-acetylthis compound, reveal a structure-activity relationship. Isoalantolactone, an eudesmanolide, exhibits stronger anti-proliferative effects than this compound and 1-O-acetylthis compound, both of which are 1,10-seco-eudesmanolides. This suggests that the 1,10-seco-eudesmane structure may lead to reduced anti-proliferative activity compared to the eudesmane skeleton [, ].
Q3: What is known about the mechanism of action of this compound in inhibiting melanin production?
A3: While this compound has shown efficacy in reducing melanin production, its precise mechanism of action in this process remains to be fully elucidated. Further research is needed to determine the specific molecular targets and pathways involved in its depigmenting effects.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C15H22O3, and its molecular weight is 250.33 g/mol.
Q5: Are there any studies on the stability of this compound under different conditions?
A5: Currently, there is limited information available regarding the stability of this compound under various conditions. Further research is necessary to assess its stability profile, which would be crucial for developing suitable formulations and storage conditions.
Q6: Have any analytical methods been developed for the detection and quantification of this compound?
A6: Yes, researchers have developed a reversed-phase liquid chromatography (RP-LC) method for the simultaneous quantification of six sesquiterpene lactones, including this compound, in Inula britannica L. []. This method could be valuable for quality control and standardization of plant material or extracts containing this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-({4-amino-6-[methyl(phenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one](/img/structure/B2921378.png)
![N-(2,4-dimethoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2921379.png)

![N-[4-(benzyloxy)phenyl]-4-tert-butyl-2-oxopyrrolidine-3-carboxamide](/img/structure/B2921384.png)
![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2921385.png)
![ethyl 2-{[1,1'-biphenyl]-4-amido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2921386.png)
![Tert-butyl N-[1-[1-[4-[(prop-2-enoylamino)methyl]benzoyl]piperidin-4-yl]ethyl]carbamate](/img/structure/B2921390.png)
![3-methyl-1-(6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine](/img/structure/B2921391.png)

![3,5-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2921395.png)
![3-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2921396.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2921397.png)

